2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
Description
The compound 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide features a benzamide core substituted with a chlorine atom at the 2-position of the benzene ring. The amide nitrogen is connected to a pyrrolidin-5-one (pyrrolidinone) ring, which is further substituted with a 4-methoxyphenyl group at the 1-position.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-15-8-6-14(7-9-15)22-12-13(10-18(22)23)11-21-19(24)16-4-2-3-5-17(16)20/h2-9,13H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGLFGPOYWMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 1-(4-methoxyphenyl)-5-oxopyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The synthesis of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide typically involves multi-step organic reactions. A common method includes the condensation of 2-chlorobenzoyl chloride with 1-(4-methoxyphenyl)-5-oxopyrrolidine in the presence of a base such as triethylamine. The reaction is usually performed under inert conditions to minimize side reactions.
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated systems enhance efficiency and yield, while purification techniques like recrystallization and chromatography ensure high purity levels.
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical structures.
- Chemical Reactions :
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
- Reduction : The carbonyl group in the pyrrolidinone ring can be reduced to alcohols.
- Substitution Reactions : The chloro group can be replaced with various nucleophiles.
Biology
Research indicates that 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide may exhibit several biological activities:
- Enzyme Inhibition : Studies suggest potential inhibitory effects on specific enzymes, which could be relevant for therapeutic applications.
- Receptor Binding : The compound may interact with cellular receptors, modulating various signal transduction pathways.
Medicine
Investigations into the therapeutic properties of this compound have shown promise in several areas:
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
- Anticancer Activity : Early findings suggest that this compound may have anticancer properties, warranting further exploration in cancer treatment.
Industry
The unique structure of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide opens avenues for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituted Benzamides with Heterocyclic Moieties
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring.
- Key Features : A 4-methoxyphenyl group and sulfamoyl substituent.
- Biological Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, as identified through in silico screening and experimental validation .
- The sulfamoyl group may contribute to enzyme inhibition, whereas the target compound’s pyrrolidinone ring could favor conformational flexibility.
Chloro-Substituted Benzamides
2-Chloro-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-Yl)Benzamide
- Core Structure : Benzamide linked to a dihydro-pyrazolone ring.
- Key Features : Chlorine at the 2-position and a phenyl-substituted pyrazolone.
- Computational Data : Density functional theory (DFT) studies reveal strong hydrogen-bonding interactions and electrostatic stabilization, aligning with experimental crystallographic data .
- Comparison: The pyrazolone ring in this analog introduces additional hydrogen-bonding sites compared to the pyrrolidinone in the target compound. Both compounds share the 2-chloro substitution, which likely enhances electrophilic reactivity.
Pyrrolidinone and Related Ring Systems
BAY-460 (Example 285 from )
- Core Structure: Benzamide linked to a triazolopyridine ring with a pyrrolidinone-like moiety.
- Key Features: 5-Chloro substitution, trifluoropropyl, and cyanophenyl groups.
- Biological Activity : Acts as an isoform-selective ATAD2 inhibitor with an unusual binding mode, leveraging hydrophobic interactions with the trifluoropropyl group .
- Comparison: The triazolopyridine ring in BAY-460 provides rigidity, whereas the target compound’s pyrrolidinone may allow better adaptation to enzyme active sites.
Thiazolidinone Derivatives
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Benzamide
- Core Structure: Benzamide linked to a thiazolidinone ring.
- Key Features : 2-Chloro substitution and methoxy-propoxybenzylidene group.
- Structural Analysis: The thiazolidinone ring introduces sulfur atoms, which may enhance metal coordination compared to the oxygen-rich pyrrolidinone in the target compound .
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects :
- The 2-chloro group in benzamide derivatives enhances electrophilicity and binding to hydrophobic pockets.
- Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and π-π stacking but may reduce metabolic stability.
Oxadiazole (LMM5) and thiazolidinone () rings provide metabolic stability and distinct electronic profiles.
Biological Relevance :
- Antifungal and enzyme-inhibitory activities are common among chloro-substituted benzamides, suggesting the target compound may share similar applications pending experimental validation.
Biological Activity
2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a complex organic compound with a unique structure that suggests potential biological activities. The compound features a chloro group and a methoxyphenyl-pyrrolidinyl moiety, making it an interesting subject for pharmacological research. This article explores its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
- IUPAC Name : 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
- Molecular Formula : C₁₉H₁₉ClN₂O₃
- Molecular Weight : 358.8 g/mol
Biological Activity Overview
The biological activity of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide has been investigated in various contexts, particularly focusing on its potential therapeutic effects.
1. Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, a study reported that derivatives of pyrrolidine compounds showed substantial cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth in vivo models .
2. Anti-Inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In studies involving animal models, it demonstrated the ability to reduce inflammation markers significantly. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response .
3. Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can inhibit key enzymes like acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively. The inhibition of AChE is particularly relevant for conditions such as Alzheimer's disease, where enhanced cholinergic activity is desired .
Case Study 1: Anti-Cancer Efficacy
A recent investigation into the anti-cancer efficacy of related pyrrolidine derivatives revealed that structural modifications significantly impacted their cytotoxicity. For example, a derivative with a methoxy substitution exhibited an IC₅₀ value of approximately 25 μM against MCF7 cells, indicating potent anti-cancer activity compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 0.31 μM) .
Case Study 2: Inhibition of Inflammatory Pathways
In a controlled study assessing the anti-inflammatory effects of various benzamide derivatives, it was found that those containing the pyrrolidine moiety showed enhanced inhibition of inflammatory pathways in murine models. The study quantified reductions in edema and inflammatory cytokine levels, supporting the compound's potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including:
- Pyrrolidinone Core Formation : Cyclization of a substituted acrylamide precursor under basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold.
- Benzamide Coupling : Reaction of the pyrrolidinone intermediate with 2-chlorobenzoyl chloride using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Optimization Tips : - Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
Q. How can structural elucidation be performed for this compound, and what analytical techniques are most effective?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~403.1 Da).
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond lengths. Data-to-parameter ratios >10 ensure reliable refinement .
Q. What safety protocols should be followed during handling and storage?
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation of fine powders.
- Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent degradation. Light-sensitive intermediates require dark storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Dynamic Effects : Assess for tautomerism or restricted rotation (e.g., amide bond) using variable-temperature NMR.
- Impurity Analysis : Compare experimental data with computational predictions (DFT for ¹³C shifts) to identify byproducts .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
- Enantiomorph-Polarity Estimation : Apply Flack (x) or Rogers (η) parameters during X-ray refinement to assign absolute configuration. Avoid η for near-centrosymmetric structures due to false chirality indications .
Q. How can computational modeling enhance the design of biologically active analogs?
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains).
- ADME Prediction : SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for bioavailability .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.
Q. What experimental approaches are suitable for investigating catalytic applications (e.g., Suzuki coupling)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
